N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H13F2N5O4S and its molecular weight is 409.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Antioxidant Activity
This compound has been explored for its enzyme inhibitory potential, particularly as an aldose reductase inhibitor (ARI). Aldose reductase plays a significant role in the development of long-term diabetic complications. Research demonstrates that derivatives of this compound exhibit potent ARIs at IC50 < 100 µM. Additionally, certain derivatives have shown submicromolar inhibitory profiles, indicating significant potential in managing diabetic complications. Furthermore, these compounds have displayed potent antioxidant potential, suggesting a dual role in combating oxidative stress alongside enzyme inhibition (Alexiou & Demopoulos, 2010).
Inhibitory Activity Against α-Glucosidase and Acetylcholinesterase
Another line of research has involved the synthesis of new sulfonamides containing benzodioxane and acetamide moieties, with testing against α-glucosidase and acetylcholinesterase (AChE) enzymes. These compounds have shown substantial inhibitory activity against yeast α-glucosidase and weak against AChE, indicating their potential use in the treatment of diseases related to these enzymes. The in silico molecular docking results were consistent with in vitro enzyme inhibition data, supporting their therapeutic potential (Abbasi et al., 2019).
Microbial Degradation of Sulfonamides
The microbial degradation of sulfonamides, including compounds structurally related to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, has been explored. Microbacterium sp. strain BR1 demonstrates an unusual degradation pathway that involves ipso-hydroxylation followed by fragmentation. This pathway highlights a novel microbial strategy for eliminating sulfonamide antibiotics, suggesting environmental and therapeutic implications for managing antibiotic resistance and pollution (Ricken et al., 2013).
Antimicrobial Activity
Synthesis efforts have focused on creating N-substituted sulfonamides with benzodioxane moieties to investigate their antimicrobial potential. These compounds have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research underscores the utility of such compounds in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Abbasi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the biosynthesis of strigolactones, a type of plant hormone .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets to inhibit certain biochemical processes .
Biochemical Pathways
The compound may affect the strigolactone biosynthesis pathway. Strigolactones are derived from carotenoids, a process that involves several enzymes including DWARF27, CCD7, CCD8, and MAX1 . The compound might interact with these enzymes, thereby affecting the production of strigolactones .
Result of Action
Similar compounds have been shown to increase shoot branching and inhibit seed germination in certain plants .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O4S/c17-12-3-1-10(7-13(12)18)23-16(20-21-22-23)9-19-28(24,25)11-2-4-14-15(8-11)27-6-5-26-14/h1-4,7-8,19H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOAPQOMJRLOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.